Majoroside F1 Majoroside F1 Majoroside F1 belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Majoroside F1 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, majoroside F1 is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, majoroside F1 can be found in tea. This makes majoroside F1 a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 114128-16-4
VCID: VC20901528
InChI: InChI=1S/C48H82O19/c1-21(2)23(52)10-16-48(8,67-42-39(61)36(58)33(55)26(19-50)63-42)22-9-14-47(7)31(22)24(53)17-29-45(5)13-12-30(44(3,4)28(45)11-15-46(29,47)6)65-43-40(37(59)34(56)27(20-51)64-43)66-41-38(60)35(57)32(54)25(18-49)62-41/h22-43,49-61H,1,9-20H2,2-8H3
SMILES: CC(=C)C(CCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O
Molecular Formula: C48H82O19
Molecular Weight: 963.2 g/mol

Majoroside F1

CAS No.: 114128-16-4

Cat. No.: VC20901528

Molecular Formula: C48H82O19

Molecular Weight: 963.2 g/mol

* For research use only. Not for human or veterinary use.

Majoroside F1 - 114128-16-4

Specification

Description Majoroside F1 belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Majoroside F1 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, majoroside F1 is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, majoroside F1 can be found in tea. This makes majoroside F1 a potential biomarker for the consumption of this food product.
CAS No. 114128-16-4
Molecular Formula C48H82O19
Molecular Weight 963.2 g/mol
IUPAC Name 2-[4,5-dihydroxy-2-[[12-hydroxy-17-[5-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C48H82O19/c1-21(2)23(52)10-16-48(8,67-42-39(61)36(58)33(55)26(19-50)63-42)22-9-14-47(7)31(22)24(53)17-29-45(5)13-12-30(44(3,4)28(45)11-15-46(29,47)6)65-43-40(37(59)34(56)27(20-51)64-43)66-41-38(60)35(57)32(54)25(18-49)62-41/h22-43,49-61H,1,9-20H2,2-8H3
Standard InChI Key FAJNTKKJVSRNEJ-UHFFFAOYSA-N
SMILES CC(=C)C(CCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O
Canonical SMILES CC(=C)C(CCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O

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